1-Trifluoromethyl-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ol
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Overview
Description
1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a trifluoromethyl group and a triazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with quinoline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazoloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydro derivatives, and various substituted triazoloquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of quinoline.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring, showing similar biological activities.
Uniqueness
1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and biological activity compared to other triazoloquinoline derivatives.
Properties
Molecular Formula |
C11H8F3N3O |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]quinolin-1-ol |
InChI |
InChI=1S/C11H8F3N3O/c12-10(13,14)11(18)16-15-9-6-5-7-3-1-2-4-8(7)17(9)11/h1-6,16,18H |
InChI Key |
SQPCKVYAZOFFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NNC(N32)(C(F)(F)F)O |
Origin of Product |
United States |
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